molecular formula C21H31N3O4 B14371015 1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} CAS No. 89985-48-8

1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}

Cat. No.: B14371015
CAS No.: 89985-48-8
M. Wt: 389.5 g/mol
InChI Key: CQZSQKNQWWFPQI-UHFFFAOYSA-N
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Description

1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis(3-[(4-hydroxybutyl)amino]but-2-en-1-one) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-2,6-dicarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 3-[(4-hydroxybutyl)amino]but-2-en-1-one in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the but-2-en-1-one moieties can be reduced to single bonds.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, while the amino and hydroxyl groups can form hydrogen bonds or participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one} is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89985-48-8

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

3-(4-hydroxybutylamino)-1-[6-[3-(4-hydroxybutylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one

InChI

InChI=1S/C21H31N3O4/c1-16(22-10-3-5-12-25)14-20(27)18-8-7-9-19(24-18)21(28)15-17(2)23-11-4-6-13-26/h7-9,14-15,22-23,25-26H,3-6,10-13H2,1-2H3

InChI Key

CQZSQKNQWWFPQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCO)NCCCCO

Origin of Product

United States

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